4-Nitrothioanisole

Catalog No.
S590693
CAS No.
701-57-5
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrothioanisole

CAS Number

701-57-5

Product Name

4-Nitrothioanisole

IUPAC Name

1-methylsulfanyl-4-nitrobenzene

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3

InChI Key

NEZGPRYOJVPJKL-UHFFFAOYSA-N

SMILES

CSC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

4-nitrophenyl methyl sulfide

Canonical SMILES

CSC1=CC=C(C=C1)[N+](=O)[O-]

The exact mass of the compound 4-Nitrothioanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525300. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrothioanisole is a functionalized aromatic organosulfur compound featuring a methylthio (-SCH3) group and a nitro (-NO2) group in a para configuration. This specific arrangement of an electron-donating thioether and a strong electron-withdrawing nitro group dictates its chemical behavior, making it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its primary procurement value lies in its utility as a precursor for producing sulfoxides, sulfones, and, via reduction of the nitro group, 4-aminothioanisole, a key building block for various therapeutic agents.

Substituting 4-Nitrothioanisole with its isomers (2- or 3-nitrothioanisole) or its oxygen analog (4-nitroanisole) is not a viable procurement strategy for many established processes. The para-positioning of the nitro and methylthio groups creates a distinct electronic profile and reactivity pattern that is not replicated by other isomers. This specific arrangement directly influences the electrochemical reduction potential of the nitro group, the regioselectivity of further aromatic substitutions, and the rate of oxidation at the sulfur atom. Using an incorrect isomer or the oxygen analog (4-nitroanisole), which has a much poorer leaving group in nucleophilic aromatic substitution reactions, can lead to significantly lower yields, altered product profiles, or complete reaction failure, compromising process reproducibility and economic viability.

Superior Precursor Yield in Optimized Industrial Synthesis Routes

For large-scale synthesis, yield is a critical procurement factor. An optimized one-vessel industrial process for preparing 4-Nitrothioanisole from 4-nitrochlorobenzene achieves yields of over 90%, and as high as 94%. This is a significant improvement over older, multi-step literature methods which report yields in the range of 60-75%. The high purity of the product from this optimized route allows it to be used directly in subsequent steps, such as chlorination, without expensive purification, which would be necessary for the lower-yield material.

Evidence DimensionSynthesis Yield from 4-nitrochlorobenzene
Target Compound Data>90% (up to 94%)
Comparator Or BaselineStandard literature methods: 60-75%
Quantified Difference20-57% relative increase in yield
ConditionsOptimized one-vessel industrial synthesis vs. older, multi-step literature preparations.

Higher process yield and purity directly reduce manufacturing costs by minimizing raw material waste and eliminating intermediate purification steps.

Differentiated Reactivity in Selective Oxidation Compared to Thioanisole

The electron-withdrawing nitro group in 4-Nitrothioanisole significantly alters the reactivity of the sulfur atom compared to the unsubstituted parent compound, thioanisole. In catalyzed oxidation reactions, thioanisole is readily converted first to methyl phenyl sulfoxide and then further to methyl phenyl sulfone. The presence of the para-nitro group deactivates the sulfur atom towards oxidation, allowing for more controlled or selective reactions. This electronic difference is critical for syntheses where over-oxidation must be avoided or where the methylthio group needs to be preserved while other transformations occur, a level of control not achievable with thioanisole.

Evidence DimensionSusceptibility to Oxidation
Target Compound DataElectronically deactivated sulfur center, less prone to oxidation
Comparator Or BaselineThioanisole: Readily oxidized to sulfoxide and then sulfone
Quantified DifferenceQualitative difference in reaction selectivity
ConditionsCatalytic oxidation (e.g., with TBHP or H2O2).

For multi-step syntheses, selecting 4-Nitrothioanisole provides a key chemoselectivity advantage, protecting the sulfur from unwanted oxidation compared to using thioanisole.

Enabling Precursor for Surface Modification: Stability Advantage Over 4-Nitrobenzenethiol

4-Nitrothioanisole serves as a stable precursor for forming nitro-functionalized self-assembled monolayers (SAMs) on gold surfaces, typically after in-situ conversion to the corresponding thiol. The direct alternative, 4-nitrobenzenethiol, is prone to oxidation and disulfide formation, which can complicate solution storage and lead to defects in the final monolayer. Using the more stable, S-methylated 4-Nitrothioanisole as the starting material provides better handling, storage stability, and process control, ensuring a higher quality and more reproducible functionalized surface, which is critical in sensor and biomaterial fabrication.

Evidence DimensionPrecursor Stability for SAM formation
Target Compound DataStable thioether, protected from oxidation and disulfide formation
Comparator Or Baseline4-Nitrobenzenethiol: Thiol group (-SH) is susceptible to oxidation to form disulfides
Quantified DifferenceImproved handling and storage stability, leading to higher quality monolayers
ConditionsPreparation and storage of solutions for self-assembled monolayer (SAM) fabrication on gold.

For applications requiring high-quality, defect-free surface coatings, procuring the more stable S-methylated precursor minimizes material degradation and improves the reproducibility of the final device or material.

Key Starting Material for Pharmaceutical Synthesis

As a stable, high-purity intermediate, 4-Nitrothioanisole is the preferred starting material for the synthesis of 4-aminothioanisole. This derivative is a documented critical raw material for producing non-steroidal drugs like esalidonate, making its procurement essential for specific pharmaceutical manufacturing pipelines.

Precursor for Chemically Stable, Functionalized Surfaces

In materials science and biosensor development, where surface integrity is paramount, 4-Nitrothioanisole is the appropriate choice for creating nitro-functionalized SAMs. Its superior stability over 4-nitrobenzenethiol ensures better process control and higher quality monolayers, which are foundational for subsequent surface chemistry and device performance.

Synthesis of Sulfoxide and Sulfone-Containing Compounds

This compound is an ideal precursor for the controlled synthesis of methyl 4-nitrophenyl sulfoxide and methyl 4-nitrophenyl sulfone. The deactivating effect of the nitro group allows for more predictable and selective oxidation compared to thioanisole, making it the right choice when specific oxidation states of sulfur are required in the final molecule.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

701-57-5

Wikipedia

1-(methylsulfanyl)-4-nitrobenzene

Dates

Last modified: 08-15-2023
Westerhaus et al. Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes. Nature Chemistry, doi: 10.1038/nchem.1645, published online 12 May 2013 http://www.nature.com/nchem

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